molecular formula C19H22ClN3O2 B2524359 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide CAS No. 921805-07-4

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide

Cat. No.: B2524359
CAS No.: 921805-07-4
M. Wt: 359.85
InChI Key: OVLJIBARKRUPNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Antimitotic Agents and Biological Activities

Research on heterocyclic compounds, such as imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, demonstrates the synthesis and biological activity of compounds that inhibit cell proliferation and cause mitotic arrest in certain leukemia cells at micromolar concentrations. These findings suggest potential applications in developing antimitotic agents for cancer therapy (C. Temple, 1990).

Novel Indolylpyridazinone Derivatives

A study on the efficient synthesis and reactions of novel indolylpyridazinone derivatives, which showed antibacterial activity, highlights the potential of these compounds in antimicrobial applications. This research opens avenues for the development of new antibacterial agents based on pyridazinone derivatives (S. Abubshait, 2007).

Heterocyclic Compound Synthesis for Antimicrobial and Antioxidant Agents

Another study focused on the synthesis and reactions of pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. This research underscores the versatility of heterocyclic compounds in developing new treatments and interventions for infections and oxidative stress-related conditions (H. H et al., 2015).

Synthesis of Formazans as Antimicrobial Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrates the antimicrobial potential of these compounds. Such studies are critical for discovering new antimicrobial agents to combat resistant bacteria and fungi (P. Sah et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, if it’s highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future research directions for this compound could include studying its reactivity, investigating its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-7-5-15(6-8-16)17-9-10-19(25)23(22-17)12-11-21-18(24)13-14-3-1-2-4-14/h5-10,14H,1-4,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJIBARKRUPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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